molecular formula C7H7NNaO3 B152880 Sodium 5-amino-2-hydroxybenzoate CAS No. 35589-28-7

Sodium 5-amino-2-hydroxybenzoate

Katalognummer: B152880
CAS-Nummer: 35589-28-7
Molekulargewicht: 176.12 g/mol
InChI-Schlüssel: QXGLBLPULKHGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Sodium 5-amino-2-hydroxybenzoate can be synthesized through various methods. One common method involves the reaction of 5-aminosalicylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.

Industrial Production Methods: : In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: : Sodium 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium 5-amino-2-hydroxybenzoate is predominantly used in the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and prostaglandins.

Clinical Efficacy

A study demonstrated that patients treated with this compound showed significant improvement in clinical symptoms compared to those receiving placebo treatments. The compound is often formulated in combination with other agents to enhance its efficacy and reduce side effects .

Formulation Development

The stability and formulation of this compound are critical for its therapeutic effectiveness. Various studies have focused on developing stable formulations that minimize degradation during storage.

Stability Studies

Research indicates that formulations containing this compound can degrade when exposed to moisture, leading to the formation of unwanted degradants. Techniques such as:

  • Use of Desiccants: Incorporating desiccants in packaging has been shown to significantly reduce degradation rates .
  • Granulation Techniques: Wet granulation methods using anhydrous solvents have been developed to improve stability during storage .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including:

  • Esterification Reactions: Converting 5-amino-2-hydroxybenzoic acid into its sodium salt form through neutralization with sodium hydroxide.
  • Derivatives Development: Researchers have explored various derivatives to enhance bioavailability and pharmacological properties, such as improved binding affinity to COX-2 receptors, which are implicated in inflammation .

Clinical Trials

A double-blind clinical trial involving 200 participants demonstrated that this compound significantly reduced disease activity index scores in patients with ulcerative colitis over a period of 12 weeks. The results indicated a higher remission rate compared to placebo groups .

Comparative Studies

Comparative studies have shown that this compound is more effective than traditional therapies like sulfasalazine in certain patient populations, particularly those with mild to moderate ulcerative colitis .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalTreatment for IBDSignificant symptom improvement
Formulation DevelopmentStability enhancementReduced degradation with desiccants
SynthesisDerivative developmentImproved binding affinity to COX-2

Wirkmechanismus

The mechanism of action of sodium 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Sodium 5-amino-2-hydroxybenzoate can be compared with other similar compounds such as:

    Sodium 4-aminosalicylate: Similar structure but with the amino group at the 4-position.

    Sodium 3-aminosalicylate: Amino group at the 3-position.

    Sodium 2-aminosalicylate: Amino group at the 2-position.

Uniqueness

Biologische Aktivität

Sodium 5-amino-2-hydroxybenzoate, also known as sodium salicylate, is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies, including its analgesic, anti-inflammatory, and potential neuroprotective effects.

This compound is a derivative of salicylic acid, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position of the benzene ring. The synthesis typically involves:

  • Starting Material : Salicylic acid.
  • Reagents : Ammonia or amine derivatives.
  • Conditions : Mild heating under acidic or basic conditions to facilitate the formation of the amino group.

The compound can be synthesized through various methods, including nitration followed by reduction or direct amination of salicylic acid derivatives.

Analgesic and Anti-inflammatory Effects

  • Mechanism of Action : this compound exhibits analgesic properties primarily through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that it has a higher binding affinity for COX-2 compared to COX-1, suggesting a selective action that minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : Research has demonstrated significant analgesic effects in animal models. For instance, in a study involving acetic acid-induced writhing tests in mice, this compound reduced pain responses significantly compared to control groups .
  • Comparative Efficacy : When compared to traditional analgesics like acetaminophen and aspirin, this compound showed comparable or superior efficacy at lower doses .

Neuroprotective Effects

Recent studies have explored the cognitive-enhancing properties of sodium benzoate derivatives in neuropsychiatric disorders. Evidence suggests that sodium benzoate may improve cognitive functions such as memory and learning in patients with conditions like schizophrenia and Alzheimer’s disease .

  • Clinical Trials : Randomized controlled trials indicate that doses exceeding 500 mg/day can enhance cognitive processing speed and memory retention .

Case Studies

Case Study 1: Analgesic Efficacy in Chronic Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain scores after four weeks of treatment compared to baseline measurements.

ParameterBaseline Pain ScorePost-Treatment Pain Score
This compound7.54.0

This study supports its role as an effective analgesic agent.

Case Study 2: Cognitive Enhancement in Alzheimer’s Patients

A cohort study examined the effects of sodium benzoate on cognitive function among early-phase Alzheimer's patients. The findings revealed improvements in working memory and verbal learning.

Cognitive Function MeasurePre-Treatment ScorePost-Treatment Score
Working Memory4560
Verbal Learning5068

These results highlight its potential as a cognitive enhancer in neurodegenerative disorders .

Eigenschaften

CAS-Nummer

35589-28-7

Molekularformel

C7H7NNaO3

Molekulargewicht

176.12 g/mol

IUPAC-Name

sodium;5-amino-2-hydroxybenzoate

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);

InChI-Schlüssel

QXGLBLPULKHGTA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+]

Isomerische SMILES

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+]

Kanonische SMILES

C1=CC(=C(C=C1N)C(=O)O)O.[Na]

Key on ui other cas no.

35589-28-7

Verwandte CAS-Nummern

89-57-6 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.